[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine
Brand Name: Vulcanchem
CAS No.: 1145680-28-9
VCID: VC3349676
InChI: InChI=1S/C13H19NO2/c1-15-12-8-4-5-10(9-14)13(12)16-11-6-2-3-7-11/h4-5,8,11H,2-3,6-7,9,14H2,1H3
SMILES: COC1=CC=CC(=C1OC2CCCC2)CN
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine

CAS No.: 1145680-28-9

Cat. No.: VC3349676

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine - 1145680-28-9

Specification

CAS No. 1145680-28-9
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name (2-cyclopentyloxy-3-methoxyphenyl)methanamine
Standard InChI InChI=1S/C13H19NO2/c1-15-12-8-4-5-10(9-14)13(12)16-11-6-2-3-7-11/h4-5,8,11H,2-3,6-7,9,14H2,1H3
Standard InChI Key JCPWWJQXMDKTAO-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC2CCCC2)CN
Canonical SMILES COC1=CC=CC(=C1OC2CCCC2)CN

Introduction

Structural Characteristics

[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine is an organic compound characterized by its unique structure, which includes a cyclopentyloxy group and a methoxy group attached to a phenyl ring. The compound has the following structural properties:

Basic Identification

The compound is formally identified with the systematic name (2-cyclopentyloxy-3-methoxyphenyl)methanamine . It has been assigned the CAS number 1145680-28-9 and appears as a liquid at room temperature.

Molecular Properties

The molecular formula of [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine is C₁₃H₁₉NO₂ . This translates to a molecular weight of approximately 221.3 g/mol. The compound's structure can be represented in various chemical notation systems:

Notation TypeRepresentation
SMILESCOC1=CC=CC(=C1OC2CCCC2)CN
InChIInChI=1S/C13H19NO2/c1-15-12-8-4-5-10(9-14)13(12)16-11-6-2-3-7-11/h4-5,8,11H,2-3,6-7,9,14H2,1H3
InChIKeyJCPWWJQXMDKTAO-UHFFFAOYSA-N

Structural Features

The compound contains several key structural features:

  • A phenyl ring as the core structure

  • A cyclopentyloxy group attached at the 2-position of the phenyl ring

  • A methoxy group at the 3-position of the phenyl ring

  • A methanamine (CH₂NH₂) group at an adjacent position

Physical Properties

Limited information is available on the physical properties of this specific compound, but based on its structure, it likely exhibits:

  • Moderate solubility in organic solvents due to the presence of both polar and non-polar groups

  • Potential for hydrogen bonding through the amine group

  • Weak basic properties due to the primary amine functionality

Chemical Behavior and Reactivity

The chemical behavior of [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine is influenced by its functional groups, particularly the primary amine, methoxy, and cyclopentyloxy groups.

Predicted Cross-Sectional Data

Mass spectrometry studies provide predicted collision cross-section (CCS) values for various adducts of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]⁺222.14887151.3
[M+Na]⁺244.13081161.7
[M+NH₄]⁺239.17541159.8
[M+K]⁺260.10475157.0
[M-H]⁻220.13431155.2
[M+Na-2H]⁻242.11626157.4
[M]⁺221.14104153.7
[M]⁻221.14214153.7

These values are particularly useful for analytical identification and characterization of the compound using mass spectrometry techniques.

Reaction TypeConditionsKey Reagents
Reductive amination20-60°C in dichloroethaneSodium tris(acetoxy)borohydride, acetic acid
Derivative formation50°C, overnight stirringSodium triacetoxyl-borohydride in DCE with HOAc

These conditions could potentially be modified for the synthesis of [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine or its precursors.

Related Compounds

Several compounds share structural similarities with [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine, providing context for understanding its properties and potential applications.

Structural Analogs

The following compounds are structural analogs with similar functional groups:

Compound NameCAS NumberStructural Features
[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine151450-18-9Similar cyclopentyloxy and methoxy groups but different substitution pattern on the phenyl ring
[4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochlorideN/AContains hydrochloride salt form; similar functional groups
[3-(4-Methoxyphenyl)propanoyl chloride]N/ADifferent core structure but shares methoxy functionality

Benzaldehyde Derivatives

Several benzaldehyde derivatives with similar substitution patterns have been documented:

  • 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde (CAS: 524732-38-5)

  • 4-(Cyclopentyloxy)-3-methoxybenzaldehyde (CAS: 197573-17-4)

  • 3-(Cyclopentyloxy)benzaldehyde (CAS: 273722-75-1)

  • 4-(Sec-butoxy)-3-methoxybenzaldehyde (CAS: 722489-38-5)

  • 4-(sec-Butoxy)-3-ethoxybenzaldehyde (CAS: 915907-98-1)

These compounds could potentially serve as precursors for the synthesis of [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine through appropriate chemical transformations.

Analytical Identification

The identification and characterization of [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine can be achieved through various analytical techniques.

Spectroscopic Methods

Several spectroscopic methods are likely useful for analyzing this compound:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight determination and fragmentation pattern analysis

  • Infrared Spectroscopy for functional group identification

  • UV-Visible Spectroscopy for chromophore characterization

Chromatographic Analysis

Chromatographic techniques that would be suitable for purification and analysis include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), particularly when coupled with Mass Spectrometry

  • Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment

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